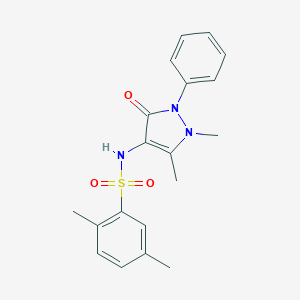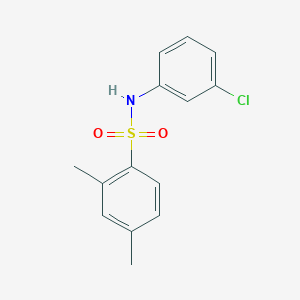
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide, also known as DPP4 inhibitor, is a type of drug used in the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase 4 (DPP4), which is responsible for breaking down incretins, hormones that help regulate blood sugar levels. By inhibiting DPP4, this drug helps to increase the levels of incretins in the body, which in turn helps to lower blood sugar levels.
作用机制
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide involves the inhibition of the enzyme N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide is responsible for breaking down incretins, hormones that help regulate blood sugar levels. By inhibiting N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide, this drug helps to increase the levels of incretins in the body, which in turn helps to lower blood sugar levels.
Biochemical and Physiological Effects
In addition to its glucose-lowering effects, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide has been shown to have other beneficial effects on the body. It has been shown to improve beta-cell function, which is important for insulin secretion. It has also been shown to reduce inflammation, which is a key factor in the development of type 2 diabetes.
实验室实验的优点和局限性
One advantage of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the pathophysiology of type 2 diabetes and for testing new drugs that target the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide pathway.
One limitation of using this drug in lab experiments is that it is a relatively new drug, and its long-term effects on the body are not yet fully understood. In addition, it is a complex molecule that can be difficult to synthesize, which may limit its availability for research purposes.
未来方向
There are several future directions for research involving N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide. One area of research is the development of new drugs that target the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide pathway, either by inhibiting N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide or by targeting other enzymes involved in the regulation of incretins.
Another area of research is the investigation of the long-term effects of this drug on the body. This includes studying its effects on beta-cell function, insulin sensitivity, and inflammation, as well as its potential for causing side effects.
Finally, there is a need for further research into the use of this drug in combination with other drugs for the treatment of type 2 diabetes. This includes investigating its use in combination with other N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide inhibitors, as well as with other classes of drugs such as GLP-1 receptor agonists and SGLT2 inhibitors.
合成方法
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide involves several steps. The starting materials are 2,5-dimethylbenzenesulfonyl chloride and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. These two compounds are reacted together in the presence of a base such as triethylamine to form the desired product.
科学研究应用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied in the field of diabetes research. It has been shown to be effective in lowering blood sugar levels in patients with type 2 diabetes, both as a monotherapy and in combination with other drugs. In addition to its glucose-lowering effects, this drug has also been shown to have other beneficial effects, such as improving beta-cell function and reducing inflammation.
属性
分子式 |
C19H21N3O3S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H21N3O3S/c1-13-10-11-14(2)17(12-13)26(24,25)20-18-15(3)21(4)22(19(18)23)16-8-6-5-7-9-16/h5-12,20H,1-4H3 |
InChI 键 |
NAKNYUUBLNQKMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281566.png)
![N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281569.png)
![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)

![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B281592.png)
![2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)